[4-(Benzenesulfonyl)but-3-en-1-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)but-3-en-1-ylsilane: is an organosilicon compound that features a benzenesulfonyl group attached to a butenyl chain, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)but-3-en-1-ylsilane typically involves the reaction of a benzenesulfonyl chloride with a butenylsilane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reacting, and purifying the compounds can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form various silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the development of drug delivery systems, improving the solubility and bioavailability of pharmaceuticals.
Bioconjugation: It can be used to modify biomolecules, facilitating their detection and analysis in biological systems.
Industry:
Coatings: The compound can be used in the formulation of coatings to enhance their durability and resistance to environmental factors.
Adhesives: It can be incorporated into adhesive formulations to improve their bonding strength and flexibility.
Mechanism of Action
The mechanism by which 4-(Benzenesulfonyl)but-3-en-1-ylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The benzenesulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates and facilitating nucleophilic attacks. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the compound.
Comparison with Similar Compounds
- 4-(Benzenesulfonyl)but-3-en-1-ylsilane
- 4-(Benzenesulfonyl)but-3-en-1-ylsilane
Uniqueness: Compared to similar compounds, 4-(Benzenesulfonyl)but-3-en-1-ylsilane offers a unique combination of stability and reactivity. The presence of the trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the benzenesulfonyl group enhances the compound’s ability to participate in various transformations, making it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
85807-86-9 |
---|---|
Molecular Formula |
C13H20O2SSi |
Molecular Weight |
268.45 g/mol |
IUPAC Name |
4-(benzenesulfonyl)but-3-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20O2SSi/c1-17(2,3)12-8-7-11-16(14,15)13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |
InChI Key |
RZKRNSBXJOSMTL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC=CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.